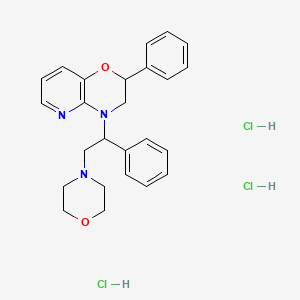
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a morpholine ring, a phenylethyl group, and a pyrido-oxazine core. It is commonly used in various scientific research applications due to its diverse chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Construction of the Pyrido-Oxazine Core: The pyrido-oxazine core is formed through a cyclization reaction involving the morpholine derivative and a suitable dicarbonyl compound under acidic conditions.
Final Assembly and Purification: The final compound is obtained by combining the intermediate products and purifying the resulting compound through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification methods to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), solvent conditions (e.g., polar aprotic solvents).
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors on the cell surface, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Gene Expression Modulation: The compound can modulate gene expression by interacting with transcription factors and regulatory proteins.
類似化合物との比較
Similar Compounds
- 4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 4-(2-(4-Piperidinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 4-(2-(4-Pyrrolidinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
Uniqueness
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is unique due to its specific structural features, including the presence of a morpholine ring and a pyrido-oxazine core. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
88799-26-2 |
|---|---|
分子式 |
C25H30Cl3N3O2 |
分子量 |
510.9 g/mol |
IUPAC名 |
4-(2-morpholin-4-yl-1-phenylethyl)-2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C25H27N3O2.3ClH/c1-3-8-20(9-4-1)22(18-27-14-16-29-17-15-27)28-19-24(21-10-5-2-6-11-21)30-23-12-7-13-26-25(23)28;;;/h1-13,22,24H,14-19H2;3*1H |
InChIキー |
NMIJBWOIFJUOER-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(C2=CC=CC=C2)N3CC(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















